

A Comprehensive Technical Guide to the Synthesis and Biological Evaluation of Substituted Oxepanes

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Compound of Interest

Compound Name: *N*-methyloxepan-4-amine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of substituted oxepanes, seven-membered oxygen-containing heterocycles that are of significant interest in medicinal chemistry and natural product synthesis. The inherent conformational flexibility and stereochemical complexity of the oxepane ring present both challenges and opportunities for synthetic chemists.^{[1][2]} This guide details key synthetic methodologies, presents quantitative data in structured tables, provides detailed experimental protocols, and visualizes complex workflows and pathways using Graphviz diagrams. The content is curated to serve as a valuable resource for researchers actively engaged in the exploration and application of this important class of molecules.

Synthetic Methodologies for Substituted Oxepanes

The construction of the seven-membered oxepane ring is a non-trivial synthetic challenge due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings.^{[1][2]} Consequently, a variety of synthetic strategies have been developed to address this challenge, including ring-closing metathesis, radical cyclizations, Lewis acid-mediated cyclizations, and rearrangements of smaller ring systems.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide range of unsaturated heterocycles, including oxepenes, which can be readily reduced to the corresponding saturated oxepanes.[3][4] This method typically involves the use of ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts, to facilitate the intramolecular cyclization of a diene precursor.[5][6]

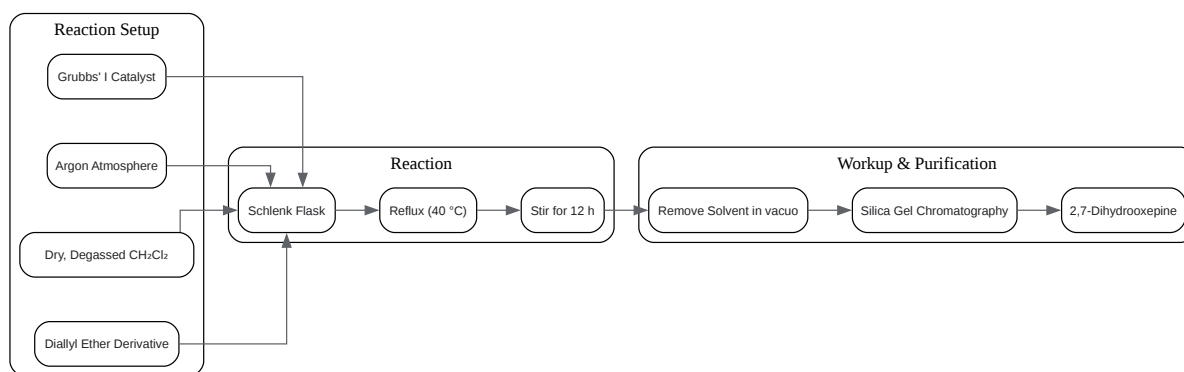
Table 1: Ring-Closing Metathesis for the Synthesis of Oxepene Precursors

Entry	Diene Precursor	Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Product	Yield (%)	Reference
1	Diallyl ether derivative	Grubbs' I (5)	CH ₂ Cl ₂	40	12	2,7-Dihydro oxepine	85	[5]
2	Substituted diallyl ether	Hoveyda-Grubbs' II (2)	Toluene	80	6	Substituted 2,7-dihydro oxepine	92	[7]
3	Polyoxo genated diene	Schrock's catalyst (20)	Benzene	55	4	Acetone-protected oxepine	89	[4]
4	Diene from D-ribose	Grubbs' I (not specified)	Not specified	Not specified	Not specified	Polyoxo genated oxepine	97	[4]

Experimental Protocol: Synthesis of a 2,7-Dihydrooxepine via RCM

A solution of the corresponding diallyl ether (1.0 mmol) in dry, degassed dichloromethane (50 mL) is prepared in a flame-dried Schlenk flask under an argon atmosphere. To this solution, Grubbs' first-generation catalyst (0.05 mmol, 5 mol%) is added in one portion. The reaction

mixture is then heated to reflux (40 °C) and stirred for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2,7-dihydrooxepine.[5]



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RCM Experimental Workflow

Radical Cyclization

Radical cyclizations provide another effective route to substituted oxepanes, often proceeding with good levels of stereocontrol.[3] These reactions typically involve the generation of a radical species which then undergoes an intramolecular cyclization onto a tethered alkene or alkyne. Samarium diiodide (SmI₂) is a commonly employed reagent for initiating such cyclizations through a single-electron transfer process.[8][9]

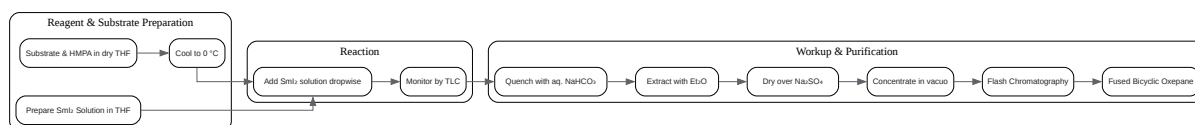
Table 2: Samarium Diiodide-Mediated Radical Cyclization for Oxepane Synthesis

Entry	Substrate	Additive	Solvent	Temp (°C)	Time (h)	Product	Yield (%)	Reference
1	Aldehyde with tethered alkene	HMPA	THF	0	0.5	Fused bicyclic oxepane	75	[9]
2	Ketone with tethered alkene	t-BuOH	THF	-78	1	Hydroxylated oxepane	82	[8]
3	α,β -Unsaturated ester	MeOH	THF	25	2	Tricyclic oxepane precursor	60	[8]
4	Halide with tethered alkene	None	THF	25	4	Substituted oxepane	68	[9]

Experimental Protocol: Synthesis of a Fused Bicyclic Oxepane via SmI_2 -Mediated Radical Cyclization

A solution of samarium diiodide (SmI_2) in tetrahydrofuran (THF, 0.1 M) is prepared according to standard procedures.[10][11] In a separate flame-dried flask under an argon atmosphere, a solution of the aldehyde-alkene substrate (0.5 mmol) and hexamethylphosphoramide (HMPA, 2.0 mmol) in dry THF (10 mL) is cooled to 0 °C. To this stirring solution, the freshly prepared SmI_2 solution in THF is added dropwise until the characteristic deep blue color persists. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the fused bicyclic oxepane.[9]



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Radical Cyclization Experimental Workflow

Lewis Acid-Mediated Cyclization

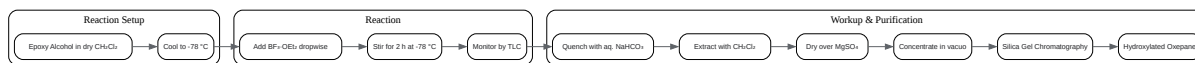
Lewis acids can promote the cyclization of suitable acyclic precursors to form oxepanes. This methodology often involves the activation of an epoxide or another electrophilic center by the Lewis acid, followed by intramolecular attack of a nucleophile.[4][12] Boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$) is a commonly used Lewis acid for such transformations.[13]

Table 3: Lewis Acid-Mediated Cyclization for Oxepane Synthesis

Entry	Substrate	Lewis Acid	Solvent	Temp (°C)	Time (h)	Product	Yield (%)	Reference
1	Epoxy alcohol	$\text{BF}_3 \cdot \text{OEt}_2$	CH_2Cl_2	-78	2	Hydroxylated oxepane	78	[4]
2	Bis-epoxide	$\text{Sc}(\text{OTf})_3$	CH_2Cl_2	0	4	Fused polycyclic ether	65	[4]
3	Hydroxy cyclobutenone	Rh(I) catalyst	Dioxane	100	12	Substituted oxepane	60-90	[3]
4	Oxetanol and 1,2-diol	HNTf_2	Dichloroethane	80	16	1,4-Dioxane	50-80	[14]

Experimental Protocol: Synthesis of a Hydroxylated Oxepane via $\text{BF}_3 \cdot \text{OEt}_2$ -Mediated Cyclization

To a stirred solution of the epoxy alcohol (0.2 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under an argon atmosphere is added boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$, 0.24 mmol) dropwise. The reaction mixture is stirred at -78 °C for 2 hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the hydroxylated oxepane.[4]



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Lewis Acid-Mediated Cyclization Workflow

Nicholas–Ferrier Rearrangement

The Nicholas–Ferrier rearrangement is a powerful method for the synthesis of unsaturated oxygen heterocycles, including oxepenes, from propargyl ethers.[3] This reaction typically involves the use of a Lewis acid to promote the rearrangement of a glycal precursor.

Table 4: Nicholas–Ferrier Rearrangement for Oxepene Synthesis

Entry	Glycal Precursor	Lewis Acid	Solvent	Temp (°C)	Time (h)	Product	Yield (%)	Reference
1	C6 O-arylated D-glucal	BF ₃ ·OEt ₂	CH ₂ Cl ₂	0	1	Polyhydroxylated oxepene	38-69	[3]
2	Substituted glycal	TMSOTf	Acetonitrile	-40	2	Disubstituted oxepene	75	[3]
3	Silylated glycal	SnCl ₄	CH ₂ Cl ₂	-78	3	Silylated oxepene	80	[15]

Experimental Protocol: General Procedure for Nicholas–Ferrier Rearrangement

To a solution of the C6-O-arylated D-glucal derivative (0.1 mmol) in anhydrous dichloromethane (2 mL) at 0 °C is added a solution of boron trifluoride etherate (0.12 mmol) in dichloromethane. The mixture is stirred at this temperature for 1 hour. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding polyhydroxylated oxepene.[3]

Biological Activity of Substituted Oxepanes

Substituted oxepanes are found in a variety of biologically active natural products and have shown promise in drug discovery programs.[16] Many oxepane-containing marine natural products exhibit potent cytotoxic activities against a range of cancer cell lines.[17]

Anticancer Activity

The oxepane motif is a key structural feature in several natural products with significant anticancer properties.[16] Synthetic derivatives of these natural products, as well as novel substituted oxepanes, are being actively investigated for their potential as anticancer agents.

Table 5: Anticancer Activity of Oxepane-Containing Compounds

Compound	Cancer Cell Line	IC ₅₀ (μM)	Reference
Sipholenol A	P-glycoprotein-mediated multi-drug resistant cancer cells	Not specified (reverses resistance)	[16]
Oxepinamide derivative	Various cancer cell lines	Not specified (potent activity)	[16]
Dibenzo[b,f]oxepine derivative	HCT116 (colon)	< 30% viability at test concentration	[18]
Allocolchicinoid with 2,3-dihydrobenzo[b]oxepine moiety	HEK293, PANC-1, HeLa, Colon26	Low micromolar range	[1]
Oxazepan derivative of coumarin acid	CaCo-2 (colon)	Dose-dependent cytotoxicity	[17]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

Human cancer cell lines (e.g., HCT116, CaCo-2) are seeded in 96-well plates at a density of 1×10^4 cells/well and allowed to attach for 24 hours.[\[19\]](#) The cells are then treated with various concentrations of the test compounds (substituted oxepanes) for 48 hours. Following treatment, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals. The supernatant is then removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO). The absorbance is measured at a wavelength of 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[\[20\]](#)[\[21\]](#)[\[22\]](#)

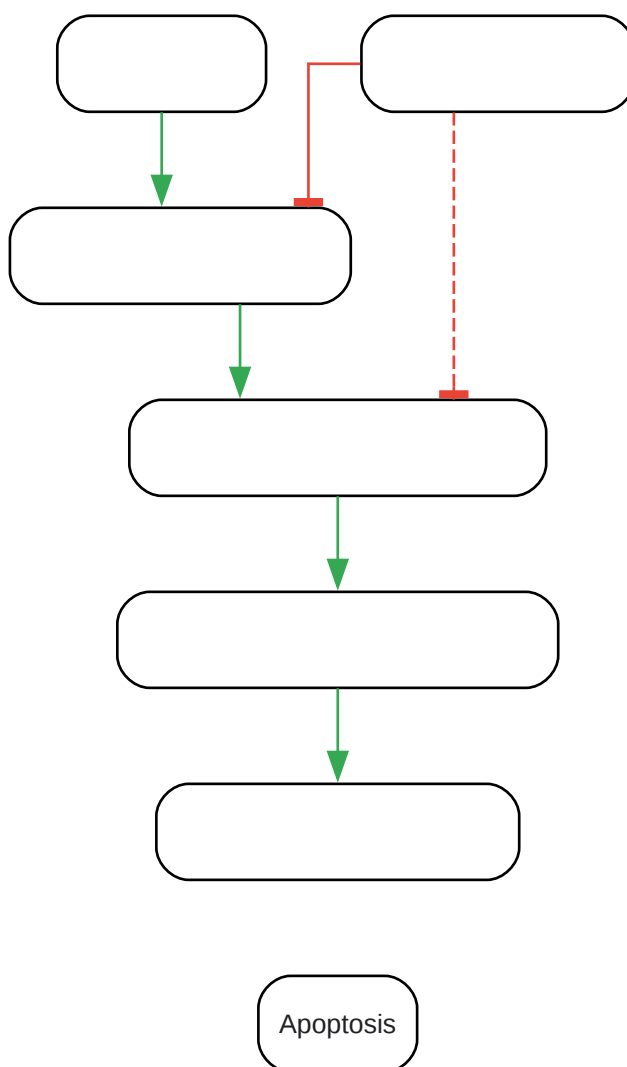


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MTT Assay Experimental Workflow

Signaling Pathways

The precise mechanisms of action for many anticancer oxepane derivatives are still under investigation. However, some are known to interact with key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. For example, some natural products containing the oxepane motif have been shown to inhibit the activity of protein kinases, which are crucial regulators of cell signaling.

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Inhibition of a Kinase Signaling Pathway

Spectroscopic Characterization

The structural elucidation of novel substituted oxepanes relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 6: Spectroscopic Data for a Representative Substituted Oxepane

Spectroscopic Data	Chemical Shift (δ , ppm) or Wavenumber (cm^{-1})
^1H NMR (CDCl_3 , 400 MHz)	3.85-3.60 (m, 4H, O-CH ₂), 2.10-1.80 (m, 6H, CH ₂), 1.25 (t, J = 7.1 Hz, 3H, CH ₃)
^{13}C NMR (CDCl_3 , 100 MHz)	70.5 (O-CH ₂), 32.1 (CH ₂), 25.8 (CH ₂), 14.2 (CH ₃)
IR (neat, cm^{-1})	2925 (C-H stretch), 1110 (C-O stretch)

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual spectroscopic data will vary depending on the specific substitution pattern of the oxepane.

Conclusion

Substituted oxepanes represent a challenging yet rewarding class of molecules for synthetic and medicinal chemists. The synthetic methodologies outlined in this guide, including ring-closing metathesis, radical cyclization, and Lewis acid-mediated cyclization, provide a toolbox for accessing a diverse range of oxepane derivatives. The promising biological activities, particularly in the realm of anticancer research, underscore the importance of continued exploration of this chemical space. The detailed protocols and workflow visualizations provided herein are intended to facilitate the design and execution of research programs aimed at the synthesis and evaluation of novel substituted oxepanes for drug discovery and other applications.

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